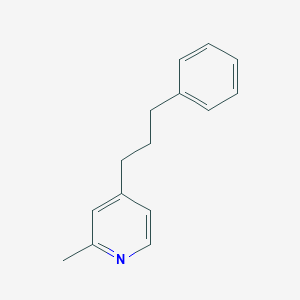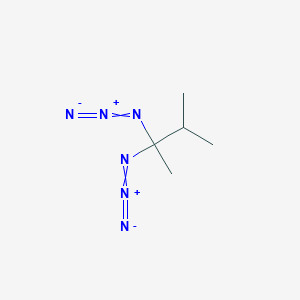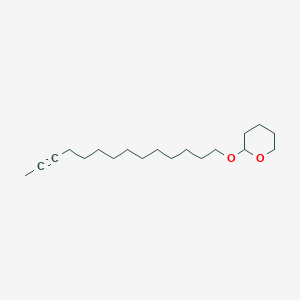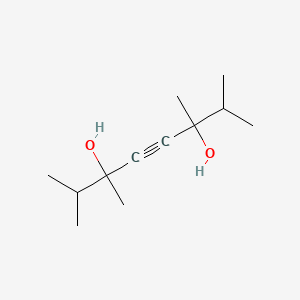
2,3,6,7-Tetramethyloct-4-yne-3,6-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,6,7-Tetramethyloct-4-yne-3,6-diol is an organic compound with the molecular formula C₁₂H₂₂O₂ and a molecular weight of 198.30 g/mol . It is characterized by its unique structure, which includes two hydroxyl groups and a triple bond, making it a versatile compound in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6,7-Tetramethyloct-4-yne-3,6-diol typically involves the alkylation of acetylene derivatives followed by hydroxylation. The reaction conditions often require the use of strong bases and specific catalysts to ensure the correct formation of the triple bond and hydroxyl groups .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced catalysts can enhance the efficiency and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2,3,6,7-Tetramethyloct-4-yne-3,6-diol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The triple bond can be reduced to form alkenes or alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst is often used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are commonly employed.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alkenes or alkanes.
Substitution: Halides or other substituted derivatives.
Aplicaciones Científicas De Investigación
2,3,6,7-Tetramethyloct-4-yne-3,6-diol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on cellular processes and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,3,6,7-Tetramethyloct-4-yne-3,6-diol involves its interaction with various molecular targets, including enzymes and receptors. The hydroxyl groups and triple bond play crucial roles in its reactivity and binding affinity. The compound can modulate biochemical pathways by altering enzyme activity or receptor binding, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2,3,6,7-Tetramethyl-4-octyne-3,6-diol
- 2,3,6,7-Tetramethyl-4-octyne-3,6-dione
Uniqueness
2,3,6,7-Tetramethyloct-4-yne-3,6-diol is unique due to its specific combination of hydroxyl groups and a triple bond, which imparts distinct chemical and biological properties.
Propiedades
| 92037-77-9 | |
Fórmula molecular |
C12H22O2 |
Peso molecular |
198.30 g/mol |
Nombre IUPAC |
2,3,6,7-tetramethyloct-4-yne-3,6-diol |
InChI |
InChI=1S/C12H22O2/c1-9(2)11(5,13)7-8-12(6,14)10(3)4/h9-10,13-14H,1-6H3 |
Clave InChI |
CTTGTRXRTUKVEB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C)(C#CC(C)(C(C)C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


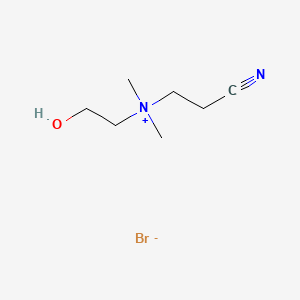

![8-Amino-4-[2-(naphthalen-1-yl)hydrazinylidene]naphthalen-1(4H)-one](/img/structure/B14362659.png)
![2-Methoxy-7-methyl-2-phenyl-1-oxa-7-azaspiro[2.5]octane](/img/structure/B14362667.png)
![8-(Phenoxymethyl)-1,4,6-trioxaspiro[4.4]nonane](/img/no-structure.png)
![1-(2-Methoxyphenyl)-2-methyl-1h-naphtho[2,3-d]imidazole-4,9-dione](/img/structure/B14362676.png)
